3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide
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Description
3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H16N2O3S2 and its molecular weight is 348.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide” are currently unknown. The compound is structurally related to thiophene and indole derivatives , which are known to interact with a variety of biological targets, including voltage-gated sodium channels . .
Mode of Action
Based on its structural similarity to other thiophene and indole derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Thiophene and indole derivatives have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections.
Biochemical Analysis
Biochemical Properties
3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition results in the disruption of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter the levels of various metabolites, potentially affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects. The localization and accumulation of the compound can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism .
Properties
IUPAC Name |
3,5-dimethyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-11-16(12(2)21-18-11)23(19,20)17-9-13-5-3-4-6-15(13)14-7-8-22-10-14/h3-8,10,17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYWVGKNZVTYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.